molecular formula C8H17BrS B15257006 3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane

3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane

Cat. No.: B15257006
M. Wt: 225.19 g/mol
InChI Key: ZTCCNYIORDZUJG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane is an organic compound with the molecular formula C8H17BrS. It is a brominated alkane with a methylsulfanyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane typically involves the bromination of 4-methyl-1-(methylsulfanyl)pentane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the bromine atom, yielding 4-methyl-1-(methylsulfanyl)pentane.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Oxidation: Carried out in the presence of oxidizing agents at controlled temperatures to avoid over-oxidation.

    Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Oxidation: Produces sulfoxides or sulfones.

    Reduction: Results in the formation of 4-methyl-1-(methylsulfanyl)pentane.

Scientific Research Applications

3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the methylsulfanyl group can undergo oxidation. These reactions are facilitated by the electronic properties of the functional groups, which influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-3-methylpentane: Similar structure but lacks the methylsulfanyl group.

    4-Methyl-1-(methylsulfanyl)pentane: Lacks the bromine atom.

    3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane: Chlorine instead of bromine.

Uniqueness

3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane is unique due to the presence of both bromine and methylsulfanyl groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs.

Properties

Molecular Formula

C8H17BrS

Molecular Weight

225.19 g/mol

IUPAC Name

3-(bromomethyl)-4-methyl-1-methylsulfanylpentane

InChI

InChI=1S/C8H17BrS/c1-7(2)8(6-9)4-5-10-3/h7-8H,4-6H2,1-3H3

InChI Key

ZTCCNYIORDZUJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCSC)CBr

Origin of Product

United States

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